molecular formula C16H19NO5S2 B2454346 Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate CAS No. 2097929-36-5

Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate

Cat. No.: B2454346
CAS No.: 2097929-36-5
M. Wt: 369.45
InChI Key: OYGBYWHCGDMLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate is a complex organic compound that features a thiophene ring, a benzoate ester, and a sulfamoyl group

Properties

IUPAC Name

methyl 4-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S2/c1-16(19,9-12-7-8-23-10-12)11-17-24(20,21)14-5-3-13(4-6-14)15(18)22-2/h3-8,10,17,19H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGBYWHCGDMLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate is treated with chlorosulfonic acid under controlled conditions (0–5°C, 2–3 hours) to yield methyl 4-sulfamoylbenzoate. The reaction proceeds via electrophilic aromatic substitution, where the amine group directs sulfonation to the para position:

$$
\text{Methyl 4-aminobenzoate} + \text{ClSO}_3\text{H} \rightarrow \text{Methyl 4-sulfamoylbenzoate} + \text{HCl}
$$

Key Conditions :

  • Solvent : Dichloromethane or chloroform.
  • Workup : Quenching with ice-water, followed by neutralization with NaHCO₃ and extraction.

Alternative Route: Esterification of 4-Sulfamoylbenzoic Acid

4-Sulfamoylbenzoic acid is esterified using methanol in the presence of concentrated sulfuric acid (Fischer esterification):

$$
\text{4-Sulfamoylbenzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 4-sulfamoylbenzoate} + \text{H}2\text{O}
$$

Optimization :

  • Temperature : Reflux (65–70°C).
  • Yield : ~85% after 8 hours.

Synthesis of 2-Hydroxy-2-[(Thiophen-3-yl)Methyl]Propylamine

Aldol Condensation and Reductive Amination

  • Aldol Reaction : Thiophen-3-ylacetaldehyde undergoes condensation with acetone in the presence of a base (e.g., NaOH) to form 2-hydroxy-2-[(thiophen-3-yl)methyl]propanal.
  • Reductive Amination : The aldehyde is reacted with ammonium chloride and sodium cyanoborohydride (NaBH₃CN) in methanol to yield the primary amine:

$$
\text{2-Hydroxy-2-[(thiophen-3-yl)methyl]propanal} + \text{NH}4\text{Cl} \xrightarrow{\text{NaBH}3\text{CN}} \text{2-Hydroxy-2-[(thiophen-3-yl)methyl]propylamine}
$$

Conditions :

  • pH : Maintained at 6–7 using acetic acid.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

Grignard Addition to Nitriles

An alternative route involves:

  • Nitrile Formation : Reaction of thiophen-3-ylmethyl bromide with acrylonitrile via a Grignard reagent.
  • Hydrolysis : The resulting nitrile is hydrolyzed to the corresponding ketone using HCl.
  • Amination : The ketone is converted to the amine via a Leuckart reaction with ammonium formate.

Coupling of Intermediates via Sulfamoylation

The final step involves reacting methyl 4-sulfamoylbenzoate with 2-hydroxy-2-[(thiophen-3-yl)methyl]propylamine under basic conditions to form the sulfonamide bond:

$$
\text{Methyl 4-sulfamoylbenzoate} + \text{2-Hydroxy-2-[(thiophen-3-yl)methyl]propylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$

Optimized Parameters :

  • Solvent : Dry THF or DMF.
  • Base : Triethylamine (2.5 equiv).
  • Temperature : 0°C to room temperature, 12–16 hours.
  • Yield : 70–75% after purification via recrystallization (ethanol/water).

Critical Analysis of Methodologies

Sulfamoylation Efficiency

  • Challenges : Competing hydrolysis of the sulfamoyl chloride intermediate necessitates anhydrous conditions.
  • Solutions : Use of molecular sieves or activators like DMAP improves coupling efficiency.

Steric and Electronic Effects

The bulky hydroxyalkyl-thiophene group necessitates prolonged reaction times to overcome steric hindrance during sulfamoylation. Electron-donating effects from the thiophene ring enhance nucleophilicity of the amine, partially offsetting steric issues.

Scalability and Industrial Relevance

Cost-Effective Steps

  • Esterification via Fischer method is scalable and cost-efficient due to low catalyst costs.
  • Reductive amination avoids expensive metal catalysts, favoring industrial adoption.

Environmental Considerations

  • Waste Management : Chlorinated solvents (e.g., CH₂Cl₂) require recycling systems to meet green chemistry standards.
  • Alternative Solvents : Cyclopentyl methyl ether (CPME) shows promise as a safer substitute in sulfamoylation.

Scientific Research Applications

Chemistry

In the field of organic chemistry, Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution : The hydroxy group can participate in nucleophilic substitution reactions.

These reactions enhance the compound's utility in synthetic organic chemistry, facilitating the development of novel compounds with potential applications in pharmaceuticals and materials science.

Medicine

This compound is under investigation for its potential as a drug candidate due to the pharmacological properties associated with thiophene derivatives. Key areas of research include:

  • Anticancer Activity : Thiophene derivatives have been shown to exhibit anticancer properties by inhibiting cell proliferation and modulating signaling pathways.
  • Anti-inflammatory Effects : The compound may also play a role in reducing inflammation, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Its structural components suggest potential interactions with bacterial enzymes, indicating efficacy against various strains of bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Industrial Applications

This compound is utilized in the development of advanced materials such as:

  • Organic Semiconductors : Its unique electronic properties make it suitable for applications in organic electronics.
  • Corrosion Inhibitors : The compound's stability and reactivity can be harnessed to protect metals from corrosion.

Mechanism of Action

The mechanism of action of Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate involves its interaction with specific molecular targets:

Biological Activity

Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate, a compound characterized by its unique combination of a thiophene ring, a benzoate ester, and a sulfamoyl group, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO4SC_{17}H_{19}NO_{4}S with a molecular weight of 333.4 g/mol. Its structure includes:

  • A benzoate ester which is known for various biological activities.
  • A sulfamoyl group that mimics structures found in antibiotics, enhancing its potential as an antimicrobial agent.
  • A thiophene ring , which contributes to its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with sulfamoyl groups exhibit significant antibacterial activity. This compound has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the sulfamoyl group is particularly relevant as it interacts with bacterial enzymes involved in cell wall synthesis, similar to traditional sulfonamide antibiotics.

Anticancer Activity

Thiophene derivatives have been explored for their anticancer properties. This compound may interact with carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. Compounds designed to inhibit CAIX have demonstrated high binding affinities and selectivity, suggesting that this compound could be developed for tumor treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial growth and tumor proliferation.
  • Modulation of Signaling Pathways : The compound could alter cellular signaling pathways, impacting inflammation and cell survival.
  • Structural Interactions : The unique structural components allow for diverse interactions with biological targets, enhancing its therapeutic potential .

Binding Affinity Studies

Research has measured the binding affinities of various sulfamoyl benzoates to human carbonic anhydrase isozymes using fluorescent thermal shift assays. Preliminary data suggest that modifications in the structure can lead to significant differences in binding affinity, indicating the importance of structural optimization for enhancing biological activity .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzoate Ester : Esterification of 4-hydroxybenzoic acid.
  • Introduction of the Thiophene Ring : Via Friedel-Crafts acylation.
  • Carbamoylation : Reaction with isocyanates to introduce the sulfamoyl group.

Comparative Biological Activity

Compound NameStructureBiological Activity
Methyl 4-{...}StructureAntibacterial, Anticancer
SulfamethoxazoleStructureBroad-spectrum antibacterial
Benzamide derivativesVarious substitutionsAntimicrobial properties
Thiophene-based compoundsVarious substitutionsAntifungal and antibacterial

Binding Affinities to CA Isozymes

CompoundKd (nM)Selectivity
Compound 4b0.12>100-fold over other isoforms
Methyl 5-sulfamoyl-benzoate0.08 pMHigh selectivity

Q & A

Q. What are the recommended synthetic routes for Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of thiophen-3-ylmethanol with propylene oxide to form 2-hydroxy-2-[(thiophen-3-yl)methyl]propanol, followed by sulfamoylation using sulfamoyl chloride under anhydrous conditions (e.g., THF, 0–5°C) .
  • Step 2 : Coupling with methyl 4-chlorosulfonylbenzoate via nucleophilic substitution, requiring careful pH control (pH 7–8) to avoid ester hydrolysis .
  • Yield Optimization : Higher yields (>70%) are achieved with slow addition of sulfamoyl chloride and strict temperature control. Impurities like unreacted thiophene derivatives are common and require column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can structural confirmation of this compound be performed experimentally?

Key techniques include:

  • NMR : 1H^1H NMR analysis confirms the presence of the thiophene ring (δ 7.2–7.5 ppm), hydroxyl proton (δ 2.1–2.3 ppm, broad), and sulfamoyl group (δ 3.3–3.5 ppm) .
  • X-ray Crystallography : For absolute configuration, single-crystal XRD resolves spatial arrangements of the sulfamoyl and ester groups. Data collection requires cryogenic conditions (100 K) to minimize thermal motion artifacts .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]+^+ at m/z 424.08) and fragmentation patterns .

Q. What preliminary biological assays are suitable for screening its activity?

  • Enzyme Inhibition : Test interactions with sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorescence-based assays. IC50_{50} values <10 μM suggest therapeutic potential .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare results with structurally similar compounds to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The thiophene ring and sulfamoyl group show high electron density, favoring interactions with biological targets .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation in water/DMSO. The hydroxyl group exhibits strong hydrogen-bonding capacity, influencing solubility and bioavailability .

Q. What strategies resolve contradictory data in biological assays (e.g., varying IC50_{50}50​ values across studies)?

  • Batch Reproducibility : Ensure synthetic consistency via HPLC purity checks (>95%) and control for stereochemical variations (e.g., chiral HPLC) .
  • Assay Conditions : Standardize buffer pH, temperature, and cofactor concentrations. For example, carbonic anhydrase activity is pH-sensitive (optimal pH 7.4) .
  • Statistical Validation : Use ANOVA to compare replicates and identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • Hydrolytic Stability : Monitor ester group hydrolysis in PBS (pH 7.4) at 37°C. LC-MS detects degradation products (e.g., free benzoic acid), with half-life >24 hours suggesting suitability for oral delivery .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites. Sulfamoyl cleavage is a common pathway requiring structural modification for improved stability .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Toxicity Data : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .
  • Spill Management : Neutralize with activated carbon and dispose as hazardous waste under EC 1272/2008 regulations .

Key Research Gaps

  • Mechanistic Studies : Elucidate the role of the thiophene ring in modulating enzyme selectivity.
  • In Vivo Pharmacokinetics : Assess bioavailability and tissue distribution in rodent models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.